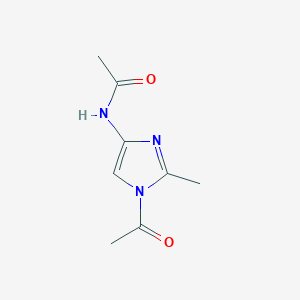

N-(1-Acetyl-2-methyl-1H-imidazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-(1-acetyl-2-methylimidazol-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-5-9-8(10-6(2)12)4-11(5)7(3)13/h4H,1-3H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URINBERYXARSMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C(=O)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Acetyl-2-methyl-1H-imidazol-4-yl)acetamide typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of advanced catalysts and automated reaction systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(1-Acetyl-2-methyl-1H-imidazol-4-yl)acetamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as tert-butylhydroperoxide (TBHP).

Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazole ring.

Common Reagents and Conditions

Oxidation: TBHP in the presence of a catalyst.

Reduction: Sodium borohydride in an appropriate solvent.

Substitution: Various nucleophiles under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .

Scientific Research Applications

Inhibition of Heme Oxygenase-1

One of the most significant applications of N-(1-Acetyl-2-methyl-1H-imidazol-4-yl)acetamide is its role as a heme oxygenase-1 inhibitor . Heme oxygenase-1 is an enzyme that plays a crucial role in heme catabolism and is often overexpressed in various tumors, correlating with poor prognosis and chemoresistance. Inhibiting HO-1 has been explored as a potential strategy to enhance the efficacy of cancer therapies.

In a study investigating novel acetamide-based HO-1 inhibitors, compounds structurally related to this compound demonstrated significant potency against HO-1, particularly against glioblastoma cell lines such as U87MG . This suggests that modifications to the imidazole structure can lead to enhanced inhibitory activity.

Anticancer Activity

The anticancer properties of this compound have been evaluated through various preclinical studies. The compound has shown promising results in reducing cell proliferation in cancer types such as prostate and lung cancers . The mechanism behind this activity may involve the modulation of oxidative stress pathways and apoptosis induction in cancer cells.

Case Study 1: Inhibition Mechanism

A detailed investigation into the structure–activity relationship (SAR) of imidazole-based compounds revealed that modifications in the hydrophobic regions significantly influenced the binding affinity to HO-1. The introduction of an acetamide group enhanced the lipophilicity and binding interactions with the enzyme's active site .

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| 7i | 0.9 | U87MG |

| 7l | 1.2 | DU145 |

| 7p | 8.0 | A549 |

This table demonstrates the varying potencies of different analogs derived from this compound against selected cancer cell lines.

Case Study 2: Pharmacological Profile

Further pharmacological studies on compound 7l indicated its potential to modulate HO-1 expression levels while simultaneously impacting cell invasion capabilities in glioblastoma models. These findings pave the way for future therapeutic explorations, potentially leading to combination therapies that leverage HO-1 inhibition alongside traditional chemotherapeutics .

Mechanism of Action

The mechanism of action of N-(1-Acetyl-2-methyl-1H-imidazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This inhibition can disrupt various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Clemizole: An antihistaminic agent containing an imidazole ring.

Omeprazole: An antiulcer drug with an imidazole core.

Metronidazole: A bactericidal agent with an imidazole structure.

Uniqueness

N-(1-Acetyl-2-methyl-1H-imidazol-4-yl)acetamide is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

N-(1-Acetyl-2-methyl-1H-imidazol-4-yl)acetamide is a compound with notable biological activities attributed to its unique imidazole structure, which includes an acetyl group and a methyl substituent. This article explores its biological activity, synthesis, mechanism of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₁N₃O₂. Its structure allows it to interact with various biological targets, making it a subject of interest in drug discovery. The imidazole ring contributes to its reactivity and biological activity, particularly in enzyme inhibition and antimicrobial properties.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties, inhibiting the growth of various pathogens. Its effectiveness against multidrug-resistant strains suggests a promising role in treating bacterial infections .

- Anti-inflammatory Properties : The compound has been reported to exhibit anti-inflammatory activity, potentially through the inhibition of specific enzymes involved in inflammatory pathways.

- Enzyme Inhibition : this compound has been investigated for its potential as an enzyme inhibitor. It may interact with enzymes such as heme oxygenase-1 (HO-1), which plays a crucial role in heme catabolism and cytoprotection in both normal and cancer cells .

The mechanism of action involves binding to specific molecular targets, thereby inhibiting their activity. The acetamide functional group allows for nucleophilic substitution reactions, while the imidazole ring can engage in electrophilic aromatic substitution reactions. This dual reactivity enhances its potential to block substrate access at enzyme active sites.

Synthesis

The synthesis of this compound typically involves multi-step processes that create the desired functional groups on the imidazole ring. The compound serves as a building block for more complex molecules in medicinal chemistry research.

Comparative Analysis with Related Compounds

A comparison of this compound with other imidazole derivatives highlights its unique features:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(3-Bromophenyl)-2-(1H-imidazol-1-yl)acetamide | Contains a bromophenyl group | Potent Vascular Adhesion Protein Inhibitor |

| N-(4-Methylthiazol)-2-(1H-imidazol-1-yl)acetamide | Incorporates a thiazole moiety | Anticancer activity |

| 2-Methylimidazole | Simple imidazole derivative without acetamide group | Antimicrobial properties |

This compound stands out due to its specific acetyl and methyl substitutions on the imidazole ring, which may enhance its interaction with biological targets compared to simpler derivatives.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Anticancer Activity : Research has indicated that related compounds exhibit anticancer properties against various cancer cell lines, including A549 lung cancer cells. The incorporation of specific substituents can enhance their potency against cancer cells while minimizing toxicity towards non-cancerous cells .

- Antimicrobial Efficacy : One study demonstrated that compounds similar to this compound showed favorable activity against multidrug-resistant Staphylococcus aureus strains, indicating potential as new antimicrobial agents .

- Enzyme Interaction Studies : Techniques such as surface plasmon resonance and isothermal titration calorimetry have been employed to assess the binding affinity of this compound to various biological targets, revealing its potential role as an inhibitor in metabolic pathways.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(1-Acetyl-2-methyl-1H-imidazol-4-yl)acetamide and its derivatives?

- Methodological Answer : A key approach involves 1,3-dipolar cycloaddition reactions between azides and alkynes (click chemistry) under copper catalysis. For example, substituted acetamides are synthesized by reacting alkyne-functionalized intermediates (e.g., propiolic acid derivatives) with azidoacetamides in a solvent system like tert-butanol/water (3:1) with Cu(OAc)₂ as a catalyst . Reaction progress is monitored via TLC, followed by extraction, purification (e.g., recrystallization in ethanol), and structural validation using IR, NMR, and HRMS .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of N-(1-Acetyl-2-methyl-1H-imidazol-4-yl)acetamide?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1670–1680 cm⁻¹ for acetamide, NH stretch at ~3260–3300 cm⁻¹) .

- NMR Spectroscopy :

- ¹H NMR: Assigns protons on the imidazole ring (e.g., methyl groups at δ 2.1–2.5 ppm) and acetamide moieties (e.g., –NCH₂CO– at δ 5.3–5.5 ppm) .

- ¹³C NMR: Confirms carbonyl carbons (C=O at ~165–170 ppm) and aromatic/heterocyclic carbons .

- HRMS : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the synthesis of N-(1-Acetyl-2-methyl-1H-imidazol-4-yl)acetamide analogs?

- Methodological Answer :

- Solvent and Catalyst Optimization : Use polar aprotic solvents (e.g., acetonitrile) and copper catalysts (e.g., CuI) to enhance reaction kinetics . Microwave-assisted synthesis reduces reaction time (e.g., from 6–8 hours to 1–2 hours) and improves yields by 15–20% compared to conventional reflux .

- Purification Strategies : Gradient recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) removes byproducts .

Q. How should discrepancies between calculated and experimental elemental analysis data be resolved for this compound?

- Methodological Answer :

- Repurification : Re-crystallize the compound to remove residual solvents or unreacted starting materials, which may skew carbon/hydrogen values .

- Cross-Validation : Compare with complementary techniques (e.g., combustion analysis for CHNS and HRMS for molecular ion consistency) .

- Hydration Assessment : Check for adsorbed water via Karl Fischer titration, as hygroscopicity can alter hydrogen content .

Q. What strategies are effective for designing biologically active analogs of N-(1-Acetyl-2-methyl-1H-imidazol-4-yl)acetamide?

- Methodological Answer :

- Scaffold Modification : Introduce substituents (e.g., fluorophenyl, bromophenyl) at the imidazole or acetamide positions to enhance binding affinity. For example, halogenation improves metabolic stability and target interaction .

- Structure-Activity Relationship (SAR) Studies : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., enzymes or receptors). For instance, triazole-linked acetamides show improved docking scores with acetylcholinesterase .

- In Vitro Screening : Evaluate cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) to prioritize analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.